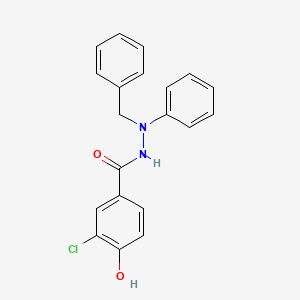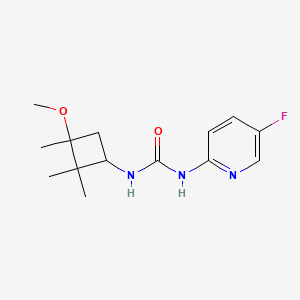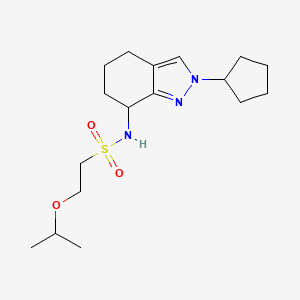![molecular formula C14H23FN2O2S B7682346 N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)
N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide, commonly known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of lymphoma and other malignancies.
Mecanismo De Acción
TAK-659 is a selective inhibitor of BTK and ITK, which are key enzymes involved in the signaling pathways that regulate the growth and survival of cancer cells. BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, while ITK is a cytoplasmic tyrosine kinase that is involved in T-cell receptor (TCR) signaling (Kawashima et al., 2016). By inhibiting the activity of BTK and ITK, TAK-659 disrupts the signaling pathways that promote the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent biochemical and physiological effects in preclinical models of cancer. In vitro studies have demonstrated that TAK-659 inhibits the phosphorylation of downstream signaling molecules, such as AKT and ERK, and induces apoptosis in cancer cells (Kawashima et al., 2016). In vivo studies have shown that TAK-659 reduces the infiltration of lymphoma cells into lymphoid organs and inhibits the production of cytokines that promote tumor growth (Tam et al., 2019). TAK-659 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and lenalidomide (Tam et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments. It is a highly selective inhibitor of BTK and ITK, which makes it a valuable tool for studying the role of these enzymes in cancer biology. TAK-659 has also shown good pharmacokinetic properties in preclinical studies, which makes it suitable for in vivo experiments (Kawashima et al., 2016). However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and safety profile have not been fully established. In addition, TAK-659 has limited solubility in aqueous solutions, which may affect its bioavailability in vivo (Kawashima et al., 2016).
Direcciones Futuras
There are several future directions for the development of TAK-659. One potential application of TAK-659 is in combination therapy with other chemotherapeutic agents. Preclinical studies have shown that TAK-659 enhances the anti-tumor activity of other agents, and clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in combination with other drugs (Tam et al., 2019). Another future direction is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for BTK and ITK. Finally, TAK-659 may have potential applications in other diseases that are characterized by dysregulated BCR or TCR signaling, such as autoimmune disorders (Kawashima et al., 2016).
Conclusion
In conclusion, TAK-659 is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. TAK-659 selectively inhibits BTK and ITK, which are key enzymes involved in the signaling pathways that regulate the growth and survival of cancer cells. TAK-659 has potent biochemical and physiological effects in preclinical models of cancer, and it has several advantages for lab experiments. However, TAK-659 also has some limitations, and its long-term toxicity and safety profile have not been fully established. There are several future directions for the development of TAK-659, including combination therapy with other chemotherapeutic agents, development of TAK-659 analogs, and potential applications in other diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the preparation of starting materials, reaction with various reagents, and purification of the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (Kawashima et al., 2016).
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that TAK-659 inhibits the proliferation and survival of cancer cells by blocking the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) (Kawashima et al., 2016). In vivo studies have demonstrated that TAK-659 suppresses tumor growth and prolongs survival in mouse models of lymphoma and leukemia (Kawashima et al., 2016; Tam et al., 2019).
Propiedades
IUPAC Name |
N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23FN2O2S/c1-14(2,11-17(3)4)10-16-20(18,19)9-12-7-5-6-8-13(12)15/h5-8,16H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELDQYUGZURWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)CC1=CC=CC=C1F)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide](/img/structure/B7682270.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)
![[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl 5-fluoropyridine-3-carboxylate](/img/structure/B7682279.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7682285.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B7682290.png)

![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![5-(2,2,2-trifluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7682311.png)
![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)
![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)



![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine](/img/structure/B7682366.png)